2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is an organic compound with a complex structure that includes a methoxy group, a methylsulfonyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of a suitable precursor with hydrazine hydrate under reflux conditions.
Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group. This can be done by reacting the pyridazinyl intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Acetamide: The final step involves coupling the methylsulfonyl-pyridazinyl intermediate with 2-methoxyphenyl acetamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products due to its bioactive properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory or cancer pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide: shares structural similarities with other compounds such as:
Uniqueness
- Unique Structural Features : The presence of the methoxy, methylsulfonyl, and pyridazinyl groups in a single molecule provides unique chemical and biological properties.
- Specific Applications : Its specific applications in medicinal chemistry and materials science distinguish it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-9-13(18)15-11-5-3-4-10(8-11)12-6-7-14(17-16-12)22(2,19)20/h3-8H,9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONJWSUYAQZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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